
(R)-Sulindac
概要
説明
®-Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that is used to reduce inflammation and pain. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, (S)-Sulindac. The ®-enantiomer is known for its therapeutic effects, particularly in the treatment of conditions such as arthritis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Sulindac typically involves the resolution of racemic Sulindac or the use of chiral catalysts to selectively produce the ®-enantiomer. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts that favor the formation of the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-Sulindac often involves large-scale resolution techniques or the use of enantioselective synthesis methods. These processes are optimized for high yield and purity, ensuring that the ®-enantiomer is produced efficiently and cost-effectively.
化学反応の分析
Types of Reactions: ®-Sulindac undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone or sulfoxide derivatives.
Reduction: Reduction of the sulfoxide group to a sulfide.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Sulindac sulfone and sulindac sulfoxide.
Reduction: Sulindac sulfide.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
®-Sulindac has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of chiral synthesis and resolution.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its anti-inflammatory and analgesic properties, as well as its potential role in cancer prevention and treatment.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
®-Sulindac exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, ®-Sulindac reduces the production of inflammatory mediators, thereby alleviating pain and inflammation. Additionally, ®-Sulindac has been shown to modulate other molecular targets and pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the induction of apoptosis in cancer cells.
類似化合物との比較
(S)-Sulindac: The enantiomer of ®-Sulindac, with different pharmacological properties.
Indomethacin: Another NSAID with similar anti-inflammatory effects.
Diclofenac: A widely used NSAID with a different chemical structure but similar therapeutic uses.
Uniqueness: ®-Sulindac is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomer and other NSAIDs. Its ability to selectively inhibit COX enzymes and modulate additional molecular targets makes it a valuable compound in both research and therapeutic contexts.
特性
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(R)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXDPUZXIRXEP-LQVWSKNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@](=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190967-68-1 | |
| Record name | Sulindac, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190967681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULINDAC, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LZ36959EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of Sulindac impact its separation and analysis?
A: Sulindac, with its chiral sulfoxide moiety, requires chiral separation techniques for accurate analysis of its enantiomers. [] The research successfully achieved chromatographic resolution of (R)-Sulindac and (S)-Sulindac using an amylose tris (3,5-dimethylphenylcarbamate) chiral stationary phase. [] This method, coupled with techniques like optical rotation, circular dichroism, and NMR spectroscopy in the presence of chiral shift reagents, allows for the identification and quantification of each enantiomer in biological samples. [] This separation is crucial for understanding the distinct pharmacological activities and metabolic pathways of each enantiomer.
Q2: Can this compound and (S)-Sulindac differentially affect normal and cancer cells under oxidative stress?
A: Research suggests that both this compound and (S)-Sulindac exhibit intriguing effects on cells under oxidative stress. [] Remarkably, both epimers have shown the potential to protect normal lung cells against oxidative damage. [] Conversely, when lung cancer cells are exposed to oxidative stress, both (R)- and (S)-Sulindac can enhance cell death. [] This finding suggests a potential avenue for developing targeted therapies where these compounds selectively protect healthy cells while promoting the death of cancerous ones.
Q3: What is the significance of studying the individual enantiomers of Sulindac?
A: Sulindac, as a racemic mixture of (R)- and (S)-enantiomers, necessitates individual study due to potential differences in their pharmacological and toxicological profiles. [] Since enzymes and receptors within the body are chiral entities, they can interact differently with each enantiomer, leading to varying biological responses. [] Investigating individual enantiomers like this compound provides a more comprehensive understanding of its specific metabolism, efficacy, and safety, potentially paving the way for the development of safer and more effective therapies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


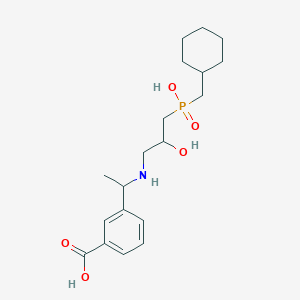
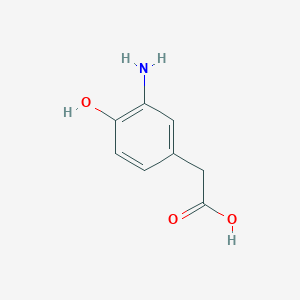
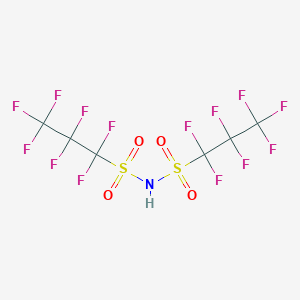
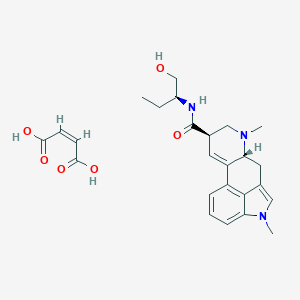
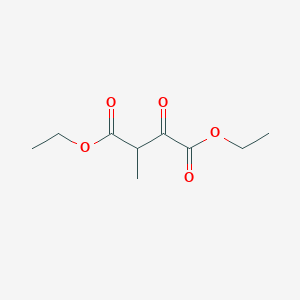
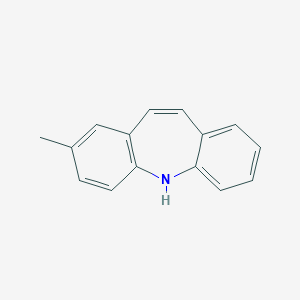
![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)
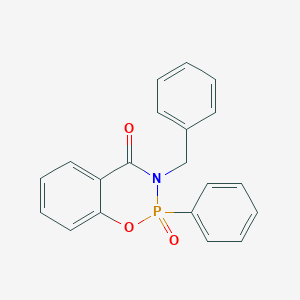
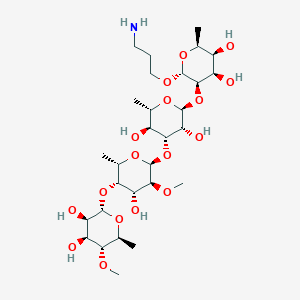
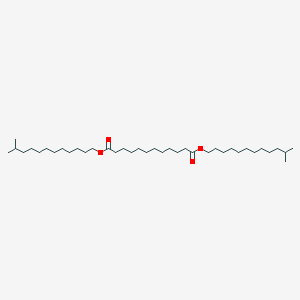
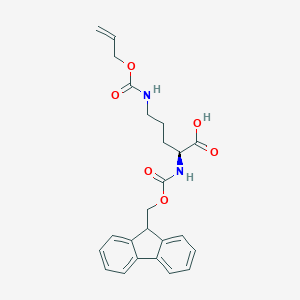
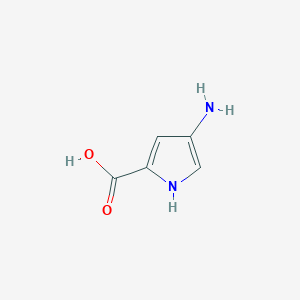
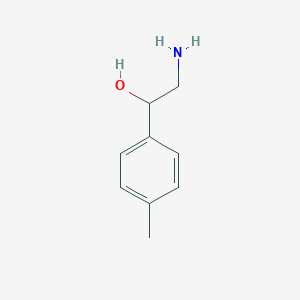
![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)
